eCF506

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

eCF506 ist ein niedermolekularer Inhibitor, der die nicht-rezeptor-Tyrosinkinase SRC angreift. Diese Verbindung ist bekannt für ihre Fähigkeit, SRC in seiner nativen inaktiven Konformation zu blockieren, wodurch sowohl seine enzymatischen als auch seine Gerüstfunktionen inhibiert werden. Dieser einzigartige Wirkmechanismus hat in verschiedenen Krebsmodellen ein erhebliches Potenzial zur Verbesserung der Arzneimittelwirksamkeit und -verträglichkeit gezeigt .

Vorbereitungsmethoden

Die Synthese von eCF506 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschliessende Reaktionen unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel proprietäre Informationen, die von den Entwicklern gehalten werden. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die ihre hohe Wirksamkeit und Selektivität gewährleisten . Die industrielle Produktionsmethode würde wahrscheinlich eine grosstechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

eCF506 unterliegt verschiedenen chemischen Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Wechselwirkung mit der SRC-Kinase richtet. Die Verbindung inhibiert SRC, indem sie es in einer inaktiven Konformation festhält, wodurch die Phosphorylierung und die Komplexbildung mit seinem Partner FAK verhindert werden . Diese Inhibition wird durch spezifische Bindungsinteraktionen erreicht, die die inaktive Form von SRC stabilisieren. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören bestimmte Lösungsmittel und Katalysatoren, die die Bindung von this compound an SRC erleichtern. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der inaktive SRC-eCF506-Komplex, der die Aktivität von SRC effektiv inhibiert .

Wissenschaftliche Forschungsanwendungen

Breast Cancer

In vitro studies have demonstrated that eCF506 exhibits potent antiproliferative effects against breast cancer cell lines, including MCF7 and MDA-MB-231, with an IC50 of less than 0.5 nM . The compound significantly inhibits cell motility and reduces phosphorylation of SRC and FAK at low nanomolar concentrations. In vivo experiments using syngeneic murine models have shown that treatment with this compound leads to substantial tumor growth inhibition without notable adverse effects .

Bladder Cancer

Recent studies have also highlighted this compound's effectiveness in bladder cancer. It has been shown to inhibit SRC phosphorylation and enhance sensitivity to cisplatin, a commonly used chemotherapy agent. The combination treatment of this compound with cisplatin resulted in optimal therapeutic effects, significantly reducing tumor proliferation and promoting apoptosis in resistant cancer cells . In xenograft models, this compound demonstrated sustained inhibition of SRC activity over extended periods, showcasing its potential as a promising therapeutic option for bladder cancer patients .

Comparative Analysis with Other Inhibitors

| Inhibitor | Target | IC50 (nM) | Selectivity | Efficacy |

|---|---|---|---|---|

| This compound | SRC | <0.5 | High (950-fold difference from ABL) | Significant tumor inhibition |

| Dasatinib | SRC/ABL | 1-10 | Moderate | Effective but less selective |

| AZD0530 | SRC | ~10 | Moderate | Comparable efficacy but less potent |

This table summarizes the comparative potency and selectivity of this compound against other known SRC inhibitors, illustrating its superior profile in targeting SRC specifically while minimizing off-target effects.

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies. Notably, there were no significant adverse effects observed on mouse body weight or major organ function during treatment . This safety aspect is critical for developing effective cancer therapies that can be administered over extended periods.

Wirkmechanismus

The mechanism of action of eCF506 involves its selective binding to SRC kinase, locking it in its native inactive conformation . This binding prevents SRC from phosphorylating its substrates and forming complexes with its partner FAK, thereby inhibiting its enzymatic and scaffolding functions . The molecular targets of this compound include the active site of SRC kinase, where it forms specific interactions that stabilize the inactive form of the enzyme . This selective inhibition of SRC kinase results in potent and selective pathway inhibition, both in culture and in vivo .

Vergleich Mit ähnlichen Verbindungen

eCF506 ist einzigartig in seiner Fähigkeit, SRC in seiner nativen inaktiven Konformation zu blockieren, ein Mechanismus, der es von anderen SRC-Inhibitoren wie Dasatinib und Bosutinib unterscheidet . Während Dasatinib und Bosutinib SRC inhibieren, indem sie an seine aktive Form binden, hält this compound SRC in einer kompakteren, inaktiven Konformation . Dieser einzigartige Wirkmechanismus führt zu einer erhöhten Antitumorwirksamkeit und -verträglichkeit im Vergleich zu anderen SRC-Inhibitoren . Zu den ähnlichen Verbindungen zu this compound gehören andere Inhibitoren der SRC-Kinasenfamilie, wie z. B. Dasatinib und Bosutinib, die ebenfalls SRC, jedoch über andere Mechanismen, angreifen .

Biologische Aktivität

eCF506 is a novel and highly selective inhibitor of the Src family kinases (SFK), particularly targeting the Src kinase with an impressive potency. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various cancer models, and implications for therapeutic applications.

This compound operates by locking the Src kinase in its native inactive conformation , which inhibits both its enzymatic and scaffolding functions. This unique mode of action prevents phosphorylation and complex formation with partner proteins such as focal adhesion kinase (FAK) . Unlike traditional inhibitors that bind to the active form of Src, this compound's binding to the inactive conformation allows for a more selective inhibition, minimizing off-target effects.

Potency and Selectivity

The compound exhibits an IC50 of less than 0.5 nM against Src, demonstrating its high potency compared to existing Src/ABL inhibitors like dasatinib, which requires higher concentrations to achieve similar effects . Importantly, this compound shows a significant selectivity profile, with over 950-fold difference in activity between Src and ABL, making it a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have shown that this compound significantly reduces cell proliferation and motility in various cancer cell lines. For instance:

- In breast cancer cell lines MCF7 and MDA-MB-231, this compound induced potent antiproliferative effects .

- Cell migration assays revealed that treatment with this compound at concentrations as low as 10 nM reduced cell motility within 6 hours , comparable to dasatinib's efficacy .

Table 1: Summary of In Vitro Efficacy

| Cell Line | Treatment Concentration | Effect on Proliferation | Effect on Motility |

|---|---|---|---|

| MCF7 | <0.5 nM | Significant reduction | Notable reduction |

| MDA-MB-231 | 10 nM | Significant reduction | Significant reduction |

In Vivo Studies

In vivo experiments using syngeneic murine cancer models demonstrated that this compound not only inhibited tumor growth but also enhanced tolerability compared to existing treatments. Notably, mice treated with this compound showed a significant reduction in phospho-SrcY416 levels, indicating effective inhibition of Src activity .

Case Study: Tumor Growth Inhibition

A study involved administering this compound at a dose of 40 mg/kg to tumor-bearing mice. The results indicated:

- Complete tumor regression in some cases without regrowth observed during the monitoring period.

- Enhanced antitumor efficacy compared to vehicle control and dasatinib (20 mg/kg) .

Clinical Implications

The unique mechanism and high selectivity of this compound position it as a potential candidate for treating cancers associated with Src dysregulation. Its ability to inhibit both catalytic and scaffolding functions may lead to improved patient outcomes in solid tumors where Src plays a critical role in progression and resistance mechanisms .

Eigenschaften

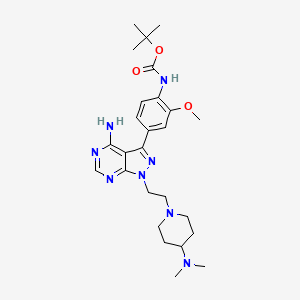

IUPAC Name |

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPQGWXPDRNCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.